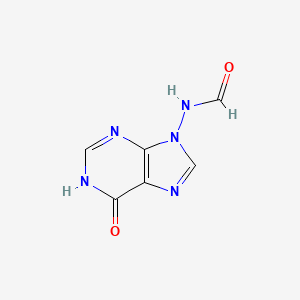![molecular formula C14H16N2O4 B13993245 2-[N-(4-Methoxy-2-nitrophenyl)formimidoyl]cyclohexanone CAS No. 5349-43-9](/img/structure/B13993245.png)
2-[N-(4-Methoxy-2-nitrophenyl)formimidoyl]cyclohexanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[N-(4-Methoxy-2-nitrophenyl)formimidoyl]cyclohexanone is an organic compound characterized by the presence of a cyclohexanone ring substituted with a formimidoyl group attached to a 4-methoxy-2-nitrophenyl moiety
Métodos De Preparación
The synthesis of 2-[N-(4-Methoxy-2-nitrophenyl)formimidoyl]cyclohexanone typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-methoxy-2-nitroaniline and cyclohexanone.
Formation of Formimidoyl Intermediate: The 4-methoxy-2-nitroaniline is reacted with formic acid to form the formimidoyl intermediate.
Cyclohexanone Condensation: The formimidoyl intermediate is then condensed with cyclohexanone under acidic conditions to yield the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Análisis De Reacciones Químicas
2-[N-(4-Methoxy-2-nitrophenyl)formimidoyl]cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding nitro and carbonyl derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can convert the nitro group to an amino group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium ethoxide or potassium tert-butoxide.
Aplicaciones Científicas De Investigación
2-[N-(4-Methoxy-2-nitrophenyl)formimidoyl]cyclohexanone has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.
Industry: It is used in the development of new materials and as a component in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 2-[N-(4-Methoxy-2-nitrophenyl)formimidoyl]cyclohexanone involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The formimidoyl group may also play a role in modulating the compound’s reactivity and interactions with enzymes and receptors.
Comparación Con Compuestos Similares
2-[N-(4-Methoxy-2-nitrophenyl)formimidoyl]cyclohexanone can be compared with similar compounds such as:
N-(4-Methoxy-2-nitrophenyl)acetamide: This compound has a similar nitrophenyl moiety but differs in the acetamide group, leading to different reactivity and applications.
N-(4-Methoxy-2-nitrophenyl)-2-methylbenzamide: This compound also contains the methoxy and nitro groups but has a benzamide structure, which affects its chemical and biological properties.
Propiedades
Número CAS |
5349-43-9 |
|---|---|
Fórmula molecular |
C14H16N2O4 |
Peso molecular |
276.29 g/mol |
Nombre IUPAC |
2-[(4-methoxy-2-nitrophenyl)iminomethyl]cyclohexan-1-one |
InChI |
InChI=1S/C14H16N2O4/c1-20-11-6-7-12(13(8-11)16(18)19)15-9-10-4-2-3-5-14(10)17/h6-10H,2-5H2,1H3 |
Clave InChI |
QSQASUOPVQSXLU-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)N=CC2CCCCC2=O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


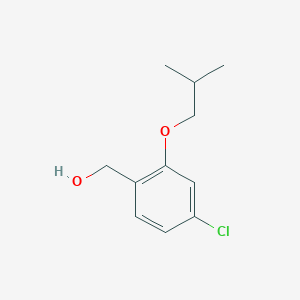

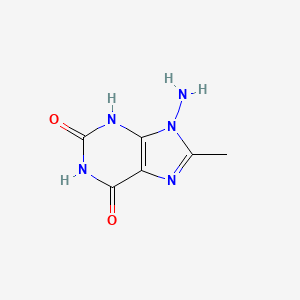
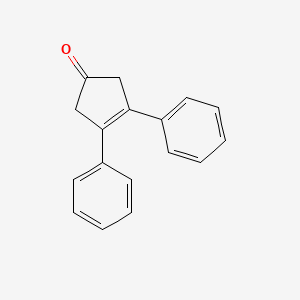
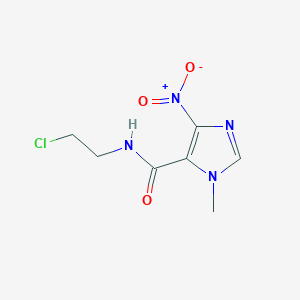
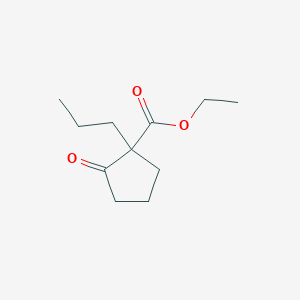
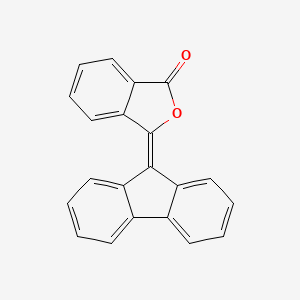
![5,14-Dihydronaphtho[2,3-b]phenazine-7,8,11,12-tetrone](/img/structure/B13993206.png)
![(2,2'-Dimethyl-[1,1'-biphenyl]-3,3'-diyl)dimethanol](/img/structure/B13993212.png)
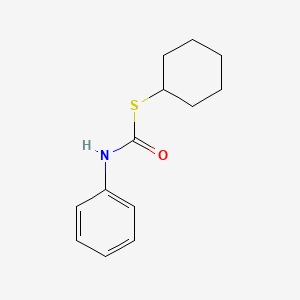

![2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenylethan-1-one](/img/structure/B13993226.png)
![2-[2-[[3-Methoxy-4-(5-oxazolyl)phenyl]amino]-5-oxazolyl]benzoic acid](/img/structure/B13993235.png)
